3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate
Description
Properties
IUPAC Name |
[3-[1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHREYCBCYOMLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635311 | |
| Record name | 3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25081-93-0 | |
| Record name | 3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Reagents : (S)-3-(1-(dimethylamino)ethyl)phenol (5.0 g, 30.2 mmol), DMCC (4.92 g, 36.3 mmol).
-
Solvent System : Toluene (50 mL) and pyridine (5 mL).
-
Catalyst : TBAB (0.5 g, 1.58 mmol).
-
Temperature : 110–115°C for 4–6 hours.
-
Workup : The reaction mixture is cooled to 0–5°C, adjusted to pH 9–10 with aqueous NaOH, and extracted into toluene. The product is isolated as a crystalline salt after recrystallization with methanol and DPTTA (diphenylphosphoryl trifluoroacetamide).
Analytical Characterization
-
¹H NMR (CDCl₃): δ 7.156 ppm (t, J=8.1 Hz, 1H, aromatic), 9.334 ppm (broad singlet, 1H, NH).
-
MS : m/z 236 [M+H]⁺.
Chloroformate Intermediate Route
An alternative pathway utilizes triphosgene to generate a reactive chloroformate intermediate, which is subsequently treated with dimethylamine. This method, adapted from rivastigmine synthesis protocols, avoids direct handling of DMCC.
Stepwise Synthesis
-
Chloroformate Formation :
-
Reagents : (S)-3-(1-(dimethylamino)ethyl)phenol (25 g, 133.7 mmol), triphosgene (15.9 g, 53.5 mmol).
-
Solvent : Tetrahydrofuran (THF, 400 mL).
-
Conditions : 55–60°C for 4 hours under nitrogen.
-
Intermediate : 3-(1-(dimethylamino)ethyl)phenyl chloroformate (30 g crude).
-
-
Carbamate Formation :
-
Reagents : Chloroformate intermediate (30 g), dimethylamine (7.9 g, 133.7 mmol).
-
Solvent : Anhydrous diethyl ether (300 mL).
-
Conditions : 0°C to room temperature overnight.
-
Workup : Filtration of triethylamine hydrochloride, washing with saturated NaCl, and vacuum distillation.
-
CDI-Mediated Carbamate Synthesis
Carbonyldiimidazole (CDI) offers a safer alternative to phosgene derivatives by activating the phenolic hydroxyl group for carbamate formation. This method, though less common, is advantageous in laboratory settings.
Protocol
-
Reagents : (S)-3-(1-(dimethylamino)ethyl)phenol (5.0 g, 30.26 mmol), CDI (9.81 g, 60.5 mmol), dimethylamine (6.82 g, 60.51 mmol).
-
Solvent : Acetic acid (20 mL).
-
Conditions : Room temperature for 24 hours.
-
Workup : Aqueous extraction with methylene chloride, drying, and concentration.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Yield | Safety Considerations |
|---|---|---|---|
| Direct Carbamoylation | DMCC, TBAB | 80% | High toxicity of DMCC |
| Chloroformate Intermediate | Triphosgene, dimethylamine | 80% | Safer than phosgene, but requires stringent controls |
| CDI-Mediated | CDI, dimethylamine | 70% | Low toxicity, higher cost |
The chloroformate route balances safety and efficiency, while CDI-mediated synthesis is preferable for small-scale, low-risk applications.
Analytical Validation
Structural confirmation via NMR and MS ensures the absence of regioisomers or unreacted starting materials. The ¹³C NMR spectrum (CDCl₃) displays characteristic peaks at δ 164.791 ppm (carbamate carbonyl) and 54.392 ppm (dimethylamino group), aligning with literature data .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino and dimethylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemical and Synthetic Applications
1. Organic Synthesis:
- This compound serves as a valuable reagent in organic synthesis, acting as a building block for more complex molecules. It is particularly useful in synthesizing derivatives that can exhibit enhanced biological activities or altered pharmacological profiles.
2. Industrial Production:
- In industrial contexts, the compound is produced on a larger scale, where reaction conditions are optimized for high yield and purity. This includes careful control of temperature, pressure, and reaction time to ensure the desired product quality.
Biological Applications
1. Enzyme Inhibition:
- 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate is studied for its potential to inhibit specific enzymes, particularly acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission. Such activity is beneficial in treating neurological conditions like Alzheimer's disease .
2. Receptor Binding:
- The compound interacts with various receptors, altering their activity and leading to significant biological effects. This makes it a subject of interest for developing drugs targeting specific receptors involved in neurodegenerative diseases .
Medical Applications
1. Therapeutic Potential:
- As an impurity in Rivastigmine—a drug used for treating Alzheimer's disease—this compound has been associated with potential therapeutic effects. Studies indicate that it may help mitigate conditions such as tardive dyskinesia without exacerbating underlying psychosis .
2. Pharmacological Research:
- The compound's mechanism of action involves binding to molecular targets that influence enzyme activity and receptor function, making it relevant in pharmacological research aimed at developing new treatments for cognitive disorders .
Research has demonstrated the compound's efficacy in various experimental settings:
- In vitro Studies: Experiments have shown that this compound exhibits comparable AChE inhibition to Rivastigmine, indicating its potential as an alternative therapeutic agent for Alzheimer's disease .
- Animal Models: In vivo studies suggest that the compound may provide neuroprotective effects, although further research is needed to fully elucidate its pharmacological profile and safety .
Mechanism of Action
The mechanism of action of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Rivastigmine: A similar compound used in the treatment of Alzheimer’s disease.
Physostigmine: Another acetylcholinesterase inhibitor with similar applications.
Neostigmine: Used in the treatment of myasthenia gravis and as a reversal agent for muscle relaxants.
Uniqueness
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a dimethylamino group and a dimethylcarbamate group makes it a versatile compound for various applications.
Biological Activity
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, commonly referred to as a derivative of dimethylcarbamate, has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of acetylcholinesterase (AChE). This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.
- Molecular Formula : C13H21N2O2
- Molecular Weight : 251.33 g/mol
- Structure : The compound features a phenyl group substituted with a dimethylaminoethyl side chain and a dimethylcarbamate moiety.
The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
Enzyme Inhibition
Research indicates that this compound exhibits significant AChE inhibitory activity. The compound's interaction with AChE was characterized through various studies:
- IC50 Values : The IC50 value for AChE inhibition has been reported to be comparable to that of established AChE inhibitors like Rivastigmine, suggesting its potential as a therapeutic agent .
- Binding Affinity : Binding studies show that this compound competes effectively with acetylcholine for binding sites on AChE, which is crucial for its inhibitory effects.
Neuroprotective Effects
In addition to AChE inhibition, preliminary studies suggest that this compound may possess neuroprotective properties. These effects are hypothesized to arise from enhanced cholinergic activity and potential modulation of other neurotransmitter systems.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibits AChE in cell cultures, leading to increased acetylcholine levels. Such findings support its potential use in treating cognitive disorders .
- In Vivo Studies : Animal models have shown improved cognitive function following administration of the compound, reinforcing its role as a potential therapeutic agent against Alzheimer's disease .
- Comparative Studies : Comparative analyses with other cholinesterase inhibitors (e.g., Galantamine, Donepezil) indicate that this compound may offer similar or superior efficacy in certain contexts, particularly regarding selectivity towards AChE over butyrylcholinesterase (BChE) .
Applications in Medicine
The implications of these findings suggest that this compound could be utilized in various therapeutic contexts:
- Alzheimer's Disease Treatment : Given its mechanism as an AChE inhibitor, it is being explored for potential use in managing symptoms associated with Alzheimer's disease and other dementias.
- Pharmaceutical Development : As an impurity in the synthesis of Rivastigmine, understanding its biological activity can aid in refining production processes and enhancing drug formulations .
Summary Table of Biological Activity
| Compound Name | Primary Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | AChE Inhibition | Comparable to Rivastigmine | Acetylcholine accumulation |
| Rivastigmine | AChE Inhibition | 501 | Acetylcholine accumulation |
| Galantamine | AChE/BChE Modulation | 4 | Dual action on cholinergic receptors |
Q & A
Q. What analytical methods are recommended for characterizing the stereochemical purity of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate in synthetic samples?
To ensure stereochemical purity, researchers should employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers, as racemic mixtures of related carbamates (e.g., Rivastigmine impurities) are resolved using this method . Complementary NMR spectroscopy (e.g., and ) can confirm structural integrity, particularly the dimethylaminoethyl group’s configuration. For quantification, coupling HPLC with mass spectrometry (LC-MS) enhances sensitivity for low-abundance stereoisomers .
Q. How can synthesis protocols for this compound be optimized to minimize N-ethyl-N-methylcarbamate byproducts?
Byproduct formation often arises from incomplete alkylation or solvent choice. Researchers should:
- Use anhydrous dimethylformamide (DMF) as a solvent to favor dimethylcarbamate formation over ethyl-methyl derivatives.
- Control reaction stoichiometry (e.g., excess dimethylcarbamoyl chloride) and monitor intermediates via thin-layer chromatography (TLC) .
- Optimize temperature (40–60°C) and reaction time (4–6 hours) to reduce side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .
Advanced Research Questions
Q. What experimental strategies resolve contradictory data on the hydrolytic stability of this compound under varying pH conditions?
Conflicting stability data may arise from differences in buffer systems or degradation kinetics. To address this:
- Perform pH-rate profiling (pH 1–12) using UV-Vis spectroscopy to track degradation at 254 nm.
- Use LC-MS/MS to identify degradation products (e.g., phenolic intermediates from carbamate hydrolysis) and propose degradation pathways .
- Validate stability under simulated physiological conditions (e.g., pH 7.4, 37°C) to reconcile discrepancies between lab and biological environments .
Q. How does the dimethylaminoethyl group influence acetylcholinesterase (AChE) binding, and what methodologies validate these structure-activity relationships (SAR)?
The dimethylaminoethyl moiety enhances AChE affinity via cation-π interactions with the enzyme’s catalytic site. To validate SAR:
- Conduct enzyme inhibition assays using Ellman’s method, comparing IC values of the target compound with analogs lacking the dimethylamino group .
- Perform molecular docking simulations (e.g., AutoDock Vina) to visualize binding poses and calculate binding energies.
- Synthesize deuterated analogs for isotope-effect studies to probe the role of specific hydrogen bonds in enzyme inhibition .
Q. What methodologies address challenges in synthesizing enantiomerically pure this compound for pharmacological studies?
Chiral resolution remains critical for pharmacological relevance. Strategies include:
- Asymmetric synthesis : Use (S)-proline-derived catalysts to induce enantioselectivity during the carbamoylation step .
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively.
- Chiral stationary phases (CSPs) : Scale-up enantiomer separation using preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns .
Data Contradiction and Experimental Design
Q. How should researchers design studies to resolve conflicting reports on the metabolic pathways of this compound?
Discrepancies in metabolic studies often stem from model systems (e.g., hepatic microsomes vs. in vivo). To harmonize findings:
- Use isotope-labeled tracers (e.g., -labeled compound) to track metabolites via radiolabeled LC-MS .
- Compare metabolic profiles across species (rat, human) using cryopreserved hepatocytes to identify interspecies variability .
- Apply computational metabolism prediction tools (e.g., Meteor Nexus) to prioritize pathways for empirical validation .
Q. What experimental approaches differentiate between N-demethylation and carbamate hydrolysis as primary degradation mechanisms in accelerated stability studies?
- Perform stress testing (heat, light, oxidation) and analyze degradation products via high-resolution mass spectrometry (HRMS) .
- Use deuterium exchange experiments (e.g., DO incubation) to distinguish hydrolysis (yielding deuterated phenol) from N-demethylation (yielding mono-methylamine derivatives) .
- Monitor reaction kinetics under inert vs. oxidative atmospheres to isolate degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
